
5-Nitroquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitroquinolin-6-amine is a heterocyclic aromatic compound with the molecular formula C₉H₇N₃O₂. It is a derivative of quinoline, characterized by the presence of a nitro group at the 5-position and an amino group at the 6-position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinolin-6-amine typically involves the nitration of quinoline derivatives followed by reduction and amination steps. One common method includes the nitration of 6-aminoquinoline using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The reaction is carried out under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as microwave irradiation or solvent-free conditions, can enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Nitroquinolin-6-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Reduction: 5-Aminoquinolin-6-amine.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
5-Nitroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitroquinolin-6-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity may stem from the inhibition of bacterial gyrases, essential for DNA replication. Additionally, the compound’s potential anticancer activity could be attributed to the inhibition of type 2 methionine aminopeptidase, which plays a role in angiogenesis .
Comparison with Similar Compounds
5-Nitroquinoline: Similar structure but lacks the amino group at the 6-position.
6-Nitroquinoline: Nitro group at the 6-position instead of the 5-position.
5-Aminoquinoline: Amino group at the 5-position instead of the 6-position.
Uniqueness: 5-Nitroquinolin-6-amine is unique due to the presence of both nitro and amino groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
42606-37-1 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-nitroquinolin-6-amine |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H,10H2 |
InChI Key |
ODYNEPWXXLCZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


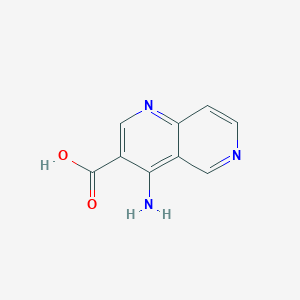

![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)



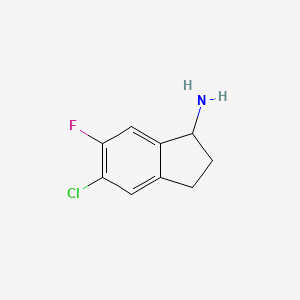
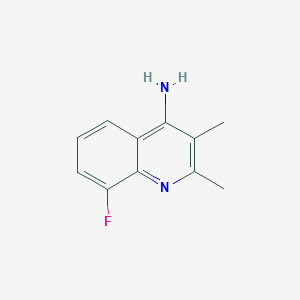
![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)
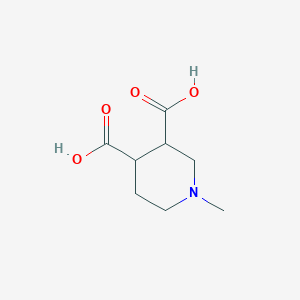
![Thiazolo[5,4-h]isoquinoline](/img/structure/B11906811.png)

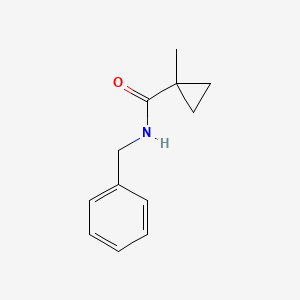
![S-[(4-Ethenylphenyl)methyl] ethanethioate](/img/structure/B11906833.png)
